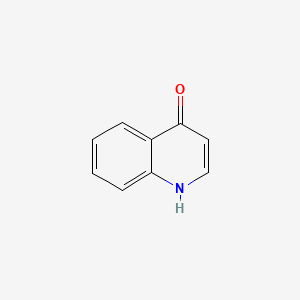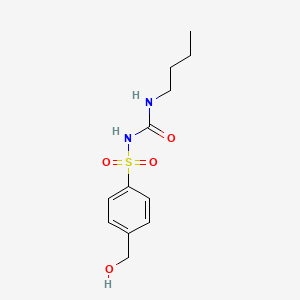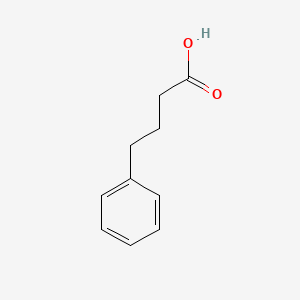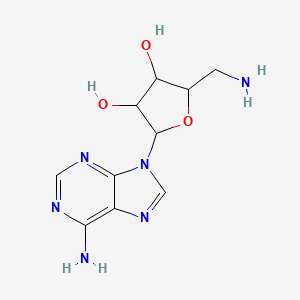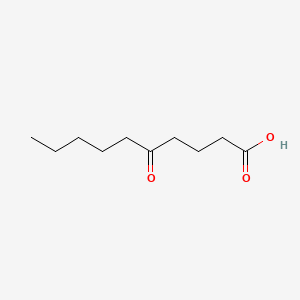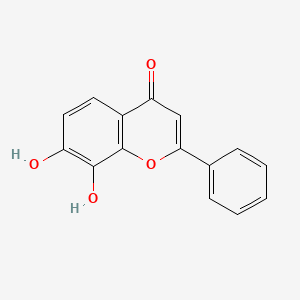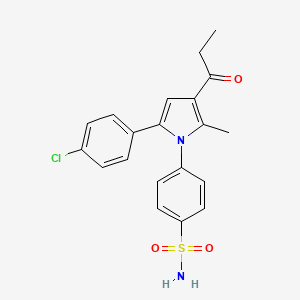
4-(5-(4-氯苯基)-2-甲基-3-丙酰吡咯-1-基)苯磺酰胺
描述
The compound “4-(5-(4-Chlorophenyl)-2-methyl-3-propionylpyrrol-1-yl)benzenesulfonamide” belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a three-necked flask fitted with a thermometer, dropping funnel, and magnetic stirring bar . In one example, 4-chlorobenzoic acid was charged into the flask along with anhydrous methanol . The reaction was then stirred for several hours .Molecular Structure Analysis
The molecular structure of similar compounds has been verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . These techniques allow for the identification of the various functional groups present in the molecule and the determination of the overall molecular structure .Chemical Reactions Analysis
The electrochemical oxidation of similar compounds has been studied in various solvents . For example, the oxidation of 4-chloroaniline in a water/acetonitrile mixture was investigated using cyclic voltammetry and differential pulse voltammetry .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the density, boiling point, vapor pressure, and other properties can be determined experimentally .科学研究应用
Modulation of Nicotinic Acetylcholine Receptors
A-867744 is known to be a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs) . It interacts at allosteric modulatory sites distinct from the orthosteric sites, which are the same sites that the endogenous neurotransmitter acetylcholine (ACh) binds to . This modulation can lead to different pharmacological profiles, which can then be used to design selective modulators .
Therapeutic Tools for Neurological Conditions
Experimental evidence supports the use of allosteric modulators like A-867744 as therapeutic tools for neurological conditions . By modulating the nicotinic receptor, it can potentially help in the treatment of various neurological disorders.
Therapeutic Tools for Non-neurological Conditions
In addition to neurological conditions, allosteric modulators like A-867744 can also be used as therapeutic tools for non-neurological conditions . This broadens the potential applications of A-867744 in the field of medicine.
Type I-like Modulation
During brief agonist pulses, A-867744 has been observed to cause a strikingly type I-like modulation . This means that it augments α7 nAChR-mediated currents but maintains their characteristic fast kinetics .
Type II-like Modulation
Despite being labeled as a type II positive allosteric modulator, which are compounds that produce augmented and prolonged currents, A-867744 shows a different behavior. It does not cause a type II-like prolonged activation like other type II PAMs .
Potential Treatments for Dementias
Agonists or positive allosteric modulators (PAMs) of α7 nAChRs, like A-867744, are known to be potential treatments for dementias . They can potentially help improve cognitive functions in patients suffering from dementia.
Potential Treatments for Pain Syndromes
A-867744 can also be potentially used in the treatment of pain syndromes . By modulating the α7 nAChR, it can potentially help in managing pain.
Potential Treatments for Conditions Involving Inflammation
In conditions involving inflammation, A-867744 can potentially be used as a treatment . The modulation of α7 nAChR can potentially help in managing inflammation.
作用机制
Target of Action
A-867744 is a positive allosteric modulator of the α7 nicotinic acetylcholine receptors (nAChRs) . The α7 nAChRs are pentameric ligand-gated ion channels that play a crucial role in transmitting signals in the brain .
Mode of Action
As a positive allosteric modulator, A-867744 enhances the response of α7 nAChRs to their agonist, acetylcholine . It does this by binding to a site on the receptor that is distinct from the orthosteric (primary) site where the neurotransmitter acetylcholine binds . This binding changes the receptor’s conformation, increasing its response to acetylcholine .
Biochemical Pathways
The α7 nAChRs, upon activation, allow the flow of ions across the neuronal membrane, leading to depolarization and the initiation of an electrical signal . By enhancing the response of α7 nAChRs to acetylcholine, A-867744 can potentiate this signal, affecting various downstream pathways involved in cognition and other neurological functions .
Pharmacokinetics
The pharmacokinetic properties of A-867744 are characterized by a low plasma clearance rate and a distribution volume that is acceptable across species . The terminal elimination half-life ranges from 1.0 to 1.7 hours . The bioavailability in rats is 83%, while it is lower in dogs and monkeys, at 55% and 68% respectively . These properties suggest that A-867744 has acceptable pharmacokinetic characteristics across species, with brain levels sufficient to modulate α7 nAChRs .
Result of Action
The potentiation of α7 nAChRs by A-867744 can enhance cognitive function, making this compound a potential therapeutic agent for disorders characterized by cognitive deficits, such as Alzheimer’s disease and schizophrenia .
Action Environment
The action of A-867744 can be influenced by various environmental factors. For instance, the presence of other compounds that bind to α7 nAChRs can affect its activity . Furthermore, factors that affect the levels of acetylcholine in the brain, such as the activity of acetylcholinesterase, the enzyme that breaks down acetylcholine, can also influence the efficacy of A-867744 .
安全和危害
Safety data sheets provide information on the potential hazards of similar compounds. For example, they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling these compounds .
属性
IUPAC Name |
4-[5-(4-chlorophenyl)-2-methyl-3-propanoylpyrrol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-3-20(24)18-12-19(14-4-6-15(21)7-5-14)23(13(18)2)16-8-10-17(11-9-16)27(22,25)26/h4-12H,3H2,1-2H3,(H2,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABACVOXFUHDKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20142875 | |
| Record name | A-867744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20142875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(4-Chlorophenyl)-2-methyl-3-propionylpyrrol-1-yl)benzenesulfonamide | |
CAS RN |
1000279-69-5 | |
| Record name | A-867744 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000279695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-867744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20142875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-867744 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6NW23A765 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the interaction of A-867744 with α7 nicotinic acetylcholine receptors (nAChRs) unique compared to other positive allosteric modulators (PAMs)?
A1: A-867744 distinguishes itself from other type II α7 PAMs in several key ways. Firstly, while it potently enhances acetylcholine (ACh)-evoked currents, it doesn't exhibit the typical secondary component seen with other PAMs like TQS []. Secondly, A-867744 uniquely displaces the binding of the agonist -2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane (A-585539) to rat cortex α7* nAChRs, suggesting a distinct binding interaction []. Finally, kinetic analysis reveals A-867744 demonstrates a type I-like modulation during brief agonist pulses, unlike the prolonged activation typical of type II PAMs, suggesting a unique mechanism despite being classified as type II [].
Q2: What is the significance of A-867744's ability to enhance both peak current responses and the duration of channel opening in α7 nAChRs?
A2: A-867744's ability to both augment and prolong α7 nAChR activation holds therapeutic potential. By increasing the amplitude of agonist-evoked currents, it can amplify the physiological effects of acetylcholine. Furthermore, by reducing receptor desensitization and prolonging channel opening, A-867744 may enhance the duration of these effects [, ]. This dual action makes it a promising candidate for investigating treatments for cognitive deficits in conditions like Alzheimer's disease and schizophrenia [].
Q3: Were any cytotoxic effects observed with A-867744, and what is the significance of these findings?
A3: Importantly, research indicates that A-867744, even at concentrations that effectively modulate α7 nAChR activity, did not exhibit cytotoxic effects in PC12 cells or rat cortical neurons []. This lack of toxicity is particularly noteworthy because the prolonged channel opening induced by type II PAMs like A-867744 had raised concerns about potential calcium-induced toxicity []. These findings support the potential of A-867744 as a therapeutic agent, though further research is needed to fully assess its safety profile.
Q4: What in vivo studies have been conducted on A-867744, and what do they suggest about its therapeutic potential?
A4: A-867744 exhibits a favorable pharmacokinetic profile across species, achieving sufficient brain concentrations to effectively modulate α7 nAChRs []. In a rodent model of sensory gating, which is often impaired in schizophrenia, A-867744 successfully normalized gating deficits []. While this preclinical data is promising, further research, including studies in higher-order animals and eventually human clinical trials, are needed to confirm its efficacy and safety for treating cognitive impairments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



